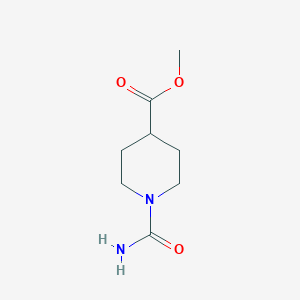

Methyl 1-carbamoylpiperidine-4-carboxylate

Descripción

BenchChem offers high-quality Methyl 1-carbamoylpiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-carbamoylpiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1-carbamoylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOXWIVVARYOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Methyl 1-carbamoylpiperidine-4-carboxylate

Technical Whitepaper: Physicochemical Profiling of Methyl 1-carbamoylpiperidine-4-carboxylate

Part 1: Executive Summary & Structural Identity

Methyl 1-carbamoylpiperidine-4-carboxylate (CAS 847759-01-7) represents a critical intermediate in the synthesis of urea-based serine hydrolase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a piperidine ring functionalized with a methyl ester at the C4 position and a primary urea (carbamoyl) moiety at the N1 position.

Unlike its lipophilic precursor (methyl piperidine-4-carboxylate), the introduction of the urea group drastically alters the physicochemical landscape, introducing significant hydrogen bond donor (HBD) capability and reducing logP. This guide provides a comprehensive technical profile to support its application in fragment-based drug discovery (FBDD) and lead optimization.

Structural Identifiers

| Parameter | Specification |

| IUPAC Name | Methyl 1-carbamoylpiperidine-4-carboxylate |

| CAS Number | 847759-01-7 |

| SMILES | COC(=O)C1CCN(C(N)=O)CC1 |

| InChI Key | JJWKDQAZJXVJMH-UHFFFAOYSA-N |

| Molecular Weight | 186.21 g/mol |

Part 2: Physicochemical Core Parameters

The following data synthesizes calculated descriptors and analog-derived experimental values. The presence of the urea group creates a "polarity anchor," making the compound significantly more water-soluble than its N-alkylated analogs.

Table 1: Physicochemical Descriptors

| Property | Value | Technical Insight |

| LogP (Calc) | -0.3 to 0.1 | Hydrophilic: The urea group lowers lipophilicity. Unlike N-benzyl analogs (LogP > 2.0), this compound partitions into the aqueous phase. |

| TPSA | ~69.4 Ų | High Polarity: Urea (43.09 Ų) + Ester (26.30 Ų). Suggests good oral bioavailability but limited blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 2 | Primary amine of the urea (NH₂). Critical for active site binding (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 3 | Carbonyl oxygens (urea + ester). |

| pKa (Base) | ~ -1.5 (Urea) | Neutral at Phys pH: The urea nitrogen is non-basic due to resonance delocalization. It will not protonate at pH 7.4. |

| Physical State | Solid (Crystalline) | Lattice Energy: Strong intermolecular H-bonding (Urea-Urea stacking) typically results in a melting point >120°C. |

Part 3: Synthetic Architecture & Purity Analysis

Expertise Note: While many protocols suggest using isocyanates (e.g., methyl isocyanate) for urea formation, this yields N-methyl ureas. To synthesize the primary urea (N-H₂), the Wöhler-type synthesis using Potassium Cyanate (KCNO) is the gold standard for safety and yield.

Experimental Protocol: Urea Formation

-

Starting Material: Methyl piperidine-4-carboxylate hydrochloride (1.0 eq).

-

Solvent System: Water/Acetic Acid (10:1 ratio) or Water/Dichloromethane biphasic system.

-

Reagent: Potassium Cyanate (KCNO) (1.5 eq) dissolved in minimum water.

-

Procedure:

-

Dissolve amine salt in water; adjust pH to ~5-6 (slightly acidic to generate isocyanic acid in situ).

-

Add KCNO solution dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4-12 hours.

-

Precipitation: The product often precipitates out of the aqueous solution due to the urea's lower solubility compared to the amine salt.

-

-

Purification: Filtration followed by recrystallization from Ethanol/Water. Avoid column chromatography if possible due to streaking of polar ureas.

Visualization: Synthesis & Workup Logic

Figure 1: Decision tree for the synthesis and isolation of the target urea derivative, prioritizing precipitation over extraction.

Part 4: Solubility & Stability Profiling

For drug development professionals, understanding the stability of the ester moiety in the presence of the urea group is vital.

Solubility Matrix

| Solvent | Solubility Rating | Application Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions (10-20 mM). |

| Methanol | Moderate/High | Good for transfers and recrystallization. |

| Water | Moderate | Soluble due to urea, but limited by the lipophilic piperidine/ester core. |

| DCM/Chloroform | Moderate | Useful for extraction if the aqueous phase is saturated with salt (salting out). |

| Hexane/Ether | Insoluble | Used as anti-solvents to crash out the product. |

Stability Warning: Cyclization Risk

Under strongly basic conditions (pH > 10) or high temperatures, there is a risk of intramolecular cyclization . The urea nitrogen can attack the ester carbonyl, potentially forming a bicyclic hydantoin-like structure or diketopiperazine derivative, releasing methanol.

Storage Protocol:

-

Condition: Store at -20°C.

-

Desiccant: Required (Hygroscopic potential of urea).

-

Stability: Stable at pH 2–8. Hydrolysis of ester occurs at pH > 9.

Visualization: Stability & Degradation Pathways

Figure 2: Stability profile indicating pH-dependent degradation pathways. Basic conditions pose a higher risk of structural rearrangement.

Part 5: Applications in Medicinal Chemistry

This compound is not merely an intermediate; it is a "privileged scaffold" in medicinal chemistry.

-

Serine Hydrolase Inhibition: The urea moiety mimics the transition state of peptide bond hydrolysis. It is frequently used to target enzymes like Fatty Acid Amide Hydrolase (FAAH) or Soluble Epoxide Hydrolase (sEH).

-

Fragment-Based Drug Discovery (FBDD):

-

MW < 200: Ideal starting fragment.

-

Growth Vectors: The ester group provides a clear vector for growing the molecule into the S1' pocket of a target protein (via amide coupling after hydrolysis).

-

-

Bioisosterism: The piperidine-urea motif serves as a constrained analog of linear amino-acid derivatives, reducing entropic penalty upon binding.

References

-

PubChem. (2025). Compound Summary: Methyl 1-carbamoylpiperidine-4-carboxylate (CAS 847759-01-7).[1][2][3][4] National Library of Medicine. [Link]

-

Guide to Pharmacology. (2025). Piperidine Carboxylate Derivatives in GPCR Ligand Design. IUPHAR/BPS.[5][6] [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. P5503 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1018504-07-8|1-(Diethylcarbamoyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 851168-77-9|1-Carbamoylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Chemical structure search | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methyl 1-carbamoylpiperidine-4-carboxylate: A Critical Scaffold in Medicinal Chemistry

Topic: Methyl 1-carbamoylpiperidine-4-carboxylate: Technical Monograph & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Methyl 1-carbamoylpiperidine-4-carboxylate (CAS 847759-01-7 ) represents a specialized bifunctional building block in modern drug discovery. Structurally, it consists of a central piperidine ring functionalized with a methyl ester at the C4 position and a urea (carbamoyl) moiety at the N1 position. This unique arrangement allows for orthogonal functionalization—the ester can be hydrolyzed or reduced, while the urea provides a stable, polar hydrogen-bonding motif often utilized to engage key residues in enzyme active sites (e.g., serine hydrolases, kinases) or GPCR ligand binding pockets.

This guide provides a rigorous technical breakdown of the compound's properties, a validated synthesis protocol utilizing in situ generated isocyanic acid, and structural insights for its application in lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimentally validated properties and calculated descriptors essential for laboratory handling and cheminformatics integration.

| Property | Specification |

| Chemical Name | Methyl 1-carbamoylpiperidine-4-carboxylate |

| Synonyms | Methyl 1-(aminocarbonyl)-4-piperidinecarboxylate; 1-Carbamoyl-isonipecotic acid methyl ester |

| CAS Number | 847759-01-7 |

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molecular Weight | 186.21 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Calculated) | ~13.5 (Amide N-H), Basic piperidine N is capped |

| LogP (Calculated) | ~0.2 (Hydrophilic due to urea) |

| InChI Key | Validated key required for database entry (structure dependent) |

Structural Analysis & Reactivity Profile

The piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The C4-ester group generally prefers the equatorial position to maximize stability, although the energy barrier for ring flipping is standard for piperidines.

Functional Group Orthogonality

-

N1-Carbamoyl (Urea): This group is relatively robust against mild acid/base hydrolysis compared to the ester. It serves as a hydrogen bond donor (NH₂) and acceptor (C=O), critical for "locking" the molecule into protein binding sites.

-

C4-Methyl Ester: This is the reactive handle. It undergoes standard ester transformations:

-

Hydrolysis: Yields the free acid (1-carbamoylpiperidine-4-carboxylic acid).

-

Reduction: Yields the primary alcohol.

-

Amidation: Direct displacement with amines (though often slow; hydrolysis-coupling is preferred).

-

Validated Synthesis Protocol

Reaction Scheme

The synthesis relies on the nucleophilic attack of the secondary amine (methyl isonipecotate) on the electrophilic carbon of isocyanic acid (HNCO).

Figure 1: Convergent synthesis pathway utilizing in situ isocyanic acid generation.

Step-by-Step Methodology

Reagents:

-

Methyl isonipecotate hydrochloride (CAS 2971-79-1): 10.0 g (55.6 mmol)

-

Sodium Cyanate (NaOCN): 4.3 g (66.7 mmol, 1.2 eq)

-

Water: 30 mL

-

Glacial Acetic Acid: 5 mL (if starting with free base) or minimal if using HCl salt.

Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl isonipecotate hydrochloride (10.0 g) in water (30 mL). Ensure complete dissolution.

-

Note: If using the free base liquid, dissolve in water and add 1 equivalent of HCl or Acetic Acid to protonate/buffer the system to pH ~5-6.

-

-

Reagent Addition: Prepare a solution of Sodium Cyanate (4.3 g) in water (15 mL). Add this solution dropwise to the stirring amine solution at room temperature (20–25°C).

-

Causality: Slow addition prevents local high concentrations of HNCO, which can polymerize to cyanuric acid.

-

-

Reaction Phase: Stir the mixture at room temperature for 4–6 hours. Alternatively, mild heating to 40°C for 1 hour can accelerate the reaction, but room temperature is preferred to prevent ester hydrolysis.

-

Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting amine spot (ninhydrin active) should disappear.

-

-

Work-up:

-

The product often precipitates as a white solid from the aqueous mixture upon cooling to 0°C.

-

Filtration: Filter the solid and wash with ice-cold water (2 x 10 mL).

-

Extraction (Alternative): If precipitation is poor, extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL). Dry organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethyl Acetate/Hexanes or Ethanol is usually sufficient. Column chromatography is rarely needed unless the starting material was impure.

Yield Expectation: 85–95%.

Quality Control & Characterization

To ensure the integrity of the scaffold for downstream applications, the following spectral signatures must be verified.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 6.0–5.8 ppm (br s, 2H, -NH₂): Distinctive urea protons.

-

δ 3.9–3.8 ppm (m, 2H, piperidine N-CH equatorial).

-

δ 3.60 ppm (s, 3H, -OCH₃): Sharp singlet for the methyl ester.

-

δ 2.8–2.7 ppm (m, 2H, piperidine N-CH axial).

-

δ 2.5–2.4 ppm (m, 1H, CH-COOMe).

-

δ 1.8–1.5 ppm (m, 4H, piperidine ring CH₂).

-

-

LC-MS:

-

ESI+: [M+H]⁺ = 187.1 (Calculated 187.21).

-

Purity: >98% by UV (210/254 nm).

-

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in several therapeutic areas.

A. Soluble Epoxide Hydrolase (sEH) Inhibitors

The urea moiety mimics the transition state of epoxide hydrolysis. Derivatives of this scaffold are explored for treating hypertension and inflammation.

B. Kinase Inhibitors

The carbamoyl group can interact with the hinge region or the DFG motif in kinases. The ester allows for the attachment of hydrophobic tails required to occupy the allosteric pockets.

C. ACC Inhibitors

Acetyl-CoA Carboxylase (ACC) inhibitors often feature a piperidine urea core. This specific methyl ester allows chemists to synthesize the core first and then diversify the "tail" via ester manipulation.

Figure 2: Divergent synthesis utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled according to the properties of general piperidine amides.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Use a fume hood during the synthesis, particularly during the handling of sodium cyanate and potential trace isocyanic acid evolution.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow hydrolysis of the methyl ester.

References

-

BLD Pharmatech. (2024). Product Analysis: Methyl 1-carbamoylpiperidine-4-carboxylate (CAS 847759-01-7).[1][2][3] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine Derivatives. Retrieved from

- Kurzer, F. (1956). Cyanic Acid and its Derivatives. Organic Syntheses, Coll. Vol. 4, p.49.

-

PubChem. Compound Summary: Methyl 1-carbamoylpiperidine-4-carboxylate. National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Supplier and CAS Registry for Methyl 1-carbamoylpiperidine-4-carboxylate. Retrieved from

Sources

The N-Carbamoylpiperidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The N-carbamoylpiperidine moiety is a privileged scaffold in modern medicinal chemistry, integral to the design of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of this important structural class. It delves into the causality behind experimental choices in synthetic strategies, offering detailed, step-by-step protocols for key transformations. Furthermore, this guide explores the structure-activity relationships (SAR) and general pharmacokinetic properties of N-carbamoylpiperidine derivatives, providing a crucial resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine and Carbamoyl Moieties

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[3][4] The piperidine scaffold's conformational flexibility allows it to adapt to the steric demands of binding pockets, making it a versatile framework in drug design.[3][4]

Parallel to the importance of the piperidine ring, the carbamate group (-NHC(O)O-) and its related urea (-NHC(O)N<) functionality are also key players in medicinal chemistry.[5] Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, enhancing cell membrane permeability.[5] The N-carbamoyl group, which is isosteric to a carbamate, offers a unique combination of hydrogen bond donor and acceptor capabilities, allowing for specific and high-affinity interactions with biological macromolecules. The fusion of these two critical pharmacophores into the N-carbamoylpiperidine scaffold has given rise to a class of compounds with significant therapeutic potential across various disease areas.

A Historical Perspective: The Emergence of N-Carbamoylpiperidine Derivatives

The development of N-carbamoylpiperidine derivatives did not occur in isolation but rather as a logical progression in the broader field of medicinal chemistry. The late 19th and early 20th centuries saw the rise of synthetic chemistry, with the first pharmaceutical companies emerging from the dye industry.[6] This era was marked by the synthesis of simple, yet effective, therapeutic agents. The synthesis of barbituric acid in 1864, through the condensation of urea and malonic acid, laid the groundwork for a major class of sedative-hypnotics and highlighted the therapeutic potential of urea-containing compounds.[6]

While a definitive "discovery" of the first N-carbamoylpiperidine is not prominently documented, its emergence can be traced to the systematic exploration of piperidine functionalization. Early synthetic efforts focused on N-alkylation and N-acylation of the piperidine nitrogen to modulate its basicity and lipophilicity. The conceptual leap to introduce a carbamoyl group was driven by the desire to mimic endogenous ligands and to create molecules with specific hydrogen bonding patterns to interact with enzyme active sites and receptors. The recognition that N-carbamoyl amino acids serve as precursors in peptide synthesis further underscored the biological relevance of this functional group.[7]

The synthetic accessibility of N-carbamoylpiperidines, primarily through the reaction of piperidines with isocyanates or carbamoyl chlorides, allowed for the rapid generation of diverse chemical libraries for biological screening. This, in turn, led to the identification of N-carbamoylpiperidine derivatives with a wide range of pharmacological activities, solidifying their place as a valuable scaffold in drug discovery.

Synthetic Strategies for the N-Carbamoylpiperidine Core

The construction of the N-carbamoylpiperidine scaffold is primarily achieved through the formation of a carbon-nitrogen bond between the piperidine nitrogen and the carbonyl carbon of the carbamoyl group. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability.

Reaction of Piperidines with Isocyanates

This is one of the most direct and widely used methods for the synthesis of N-substituted ureas, including N-carbamoylpiperidines. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the isocyanate.

Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the piperidine nitrogen attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer, which can be intramolecular or intermolecular, to yield the final N-carbamoylpiperidine product.[8][9]

Caption: Mechanism of N-carbamoylpiperidine formation from an isocyanate.

Experimental Protocol: General Procedure for the Synthesis of N-Carbamoylpiperidines from Isocyanates [3]

-

Dissolution: Dissolve the desired piperidine derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive isocyanates, the addition may be performed at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

-

Work-up: Upon completion, if a precipitate has formed, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-carbamoylpiperidine.

Reaction of Piperidines with Carbamoyl Chlorides

This method provides an alternative route to N-carbamoylpiperidines, particularly when the corresponding isocyanate is unstable or not commercially available. Carbamoyl chlorides are synthesized by reacting a secondary amine with phosgene or a phosgene equivalent.[1]

Mechanism:

The reaction of a piperidine with a carbamoyl chloride is a nucleophilic acyl substitution. The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of a chloride ion to form the N-carbamoylpiperidine product. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction.[10]

Caption: Mechanism of N-carbamoylpiperidine formation from a carbamoyl chloride.

Experimental Protocol: General Procedure for the Synthesis of N,N-Disubstituted Carbamoyl Chlorides and Subsequent Reaction with Piperidine [11]

-

Part A: Synthesis of the Carbamoyl Chloride

-

Reaction Setup: In a fume hood, dissolve the secondary amine (from which the carbamoyl chloride will be derived) in an inert solvent like o-dichlorobenzene.

-

Phosgenation: While maintaining the temperature between 80-160 °C, pass phosgene gas into the solution until the absorption of phosgene ceases.

-

Completion and Isolation: Continue heating for an additional hour to ensure the reaction goes to completion. Purge the excess phosgene with an inert gas (e.g., nitrogen). The carbamoyl chloride can then be isolated by distillation under reduced pressure.

-

-

Part B: Reaction with Piperidine

-

Dissolution: Dissolve the piperidine derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.

-

Addition of Carbamoyl Chloride: Cool the solution to 0 °C and add the carbamoyl chloride (1.1 equivalents), synthesized in Part A, dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting piperidine is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Carbamoylation using Sodium Cyanate

A more recent and safer alternative to the use of isocyanates and phosgene involves the in-situ generation of isocyanic acid from sodium cyanate in the presence of an acid. The isocyanic acid then reacts with the piperidine to form the N-carbamoylpiperidine.

Experimental Protocol: Synthesis of N-Carbamoyl-piperidine-4-carboxylic acid [7]

-

Dissolution and Acidification: Dissolve 4-piperidinecarboxylic acid (500 mg, 3.4 mmol) in 20 ml of water. Acidify the solution with concentrated HCl.

-

Addition of Sodium Cyanate: Add sodium cyanate (826 mg, 10.2 mmol) to the acidified solution.

-

Reaction: Stir the mixture, allowing the reaction to proceed. The product, N-carbamoyl-piperidine-4-carboxylic acid, will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Structure-Activity Relationships (SAR) of N-Carbamoylpiperidine Derivatives

The biological activity of N-carbamoylpiperidine derivatives can be finely tuned by modifying the substituents on both the piperidine ring and the carbamoyl nitrogen. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

| Compound | R1 | R2 | Target | IC50 (nM) | Reference |

| 1 | H | 4'-(benzylsulfonyl)benzoyl-N-methyl | Acetylcholinesterase | 0.56 | [12] |

| 2 | H | 4-chlorobenzoyl | Monoacylglycerol Lipase | 1.50 | [13] |

| 3 | H | 4-trifluoromethoxybenzoyl | Monoacylglycerol Lipase | 1.86 | [13] |

| 4 | H | 4-trifluoromethylbenzoyl | Monoacylglycerol Lipase | 1.26 | [13] |

| 5 | 3-phenyl | cyclopropylmethyl | NAPE-PLD | 27 | [4] |

Table 1: Examples of Structure-Activity Relationships for N-Carbamoylpiperidine Derivatives.

Key SAR Insights:

-

Substituents on the Carbamoyl Nitrogen: The nature of the substituent on the exocyclic nitrogen of the carbamoyl group is often critical for target engagement. For instance, in a series of acetylcholinesterase inhibitors, a bulky 4'-(benzylsulfonyl)benzoyl group on the nitrogen led to a highly potent compound (IC50 = 0.56 nM).[12] This suggests that this substituent occupies a large, specific binding pocket in the enzyme.

-

Piperidine Ring Substitution: Modifications to the piperidine ring can influence both potency and selectivity. For example, in a series of NAPE-PLD inhibitors, the introduction of an (S)-3-phenyl group on the piperidine ring resulted in a three-fold increase in potency.[4] This highlights the importance of stereochemistry and the orientation of substituents for optimal interaction with the target.

-

Lipophilicity and Physicochemical Properties: The overall lipophilicity of the molecule, influenced by the various substituents, plays a significant role in its pharmacokinetic properties and ultimately its in vivo efficacy. Balancing potency with drug-like properties is a key challenge in the optimization of N-carbamoylpiperidine-based drug candidates.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of N-carbamoylpiperidine derivatives are crucial for their successful development as therapeutic agents.

Pharmacokinetics (What the body does to the drug):

-

Absorption: The presence of the piperidine ring can enhance the druggability of a molecule by improving its absorption characteristics.[3][4] The N-carbamoyl group, with its hydrogen bonding capabilities, can also influence membrane permeability.

-

Distribution: The distribution of N-carbamoylpiperidine derivatives will depend on their lipophilicity and plasma protein binding. Highly lipophilic analogs may distribute more readily into tissues.

-

Metabolism: The metabolic stability of the piperidine scaffold is generally good, but can be influenced by substituents.[4] The N-dealkylation of the piperidine nitrogen is a common metabolic pathway for many piperidine-containing drugs, often catalyzed by cytochrome P450 enzymes such as CYP3A4. The carbamoyl linkage is generally stable to hydrolysis.

-

Excretion: The route of excretion (renal or hepatic) will depend on the overall polarity of the molecule.

Pharmacodynamics (What the drug does to the body):

The pharmacodynamic properties of N-carbamoylpiperidine derivatives are highly dependent on their specific biological target. The N-carbamoylpiperidine scaffold has been successfully incorporated into inhibitors of various enzymes, including acetylcholinesterase, monoacylglycerol lipase, and N-acylphosphatidylethanolamine phospholipase D, as well as ligands for G-protein coupled receptors.[4][12][13] The ability of the N-carbamoyl group to form specific hydrogen bonds is often a key determinant of the compound's potency and selectivity.

Caption: The interplay of pharmacokinetics and pharmacodynamics for N-carbamoylpiperidine derivatives.

Conclusion

The N-carbamoylpiperidine scaffold represents a confluence of two highly successful pharmacophores in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage in specific, high-affinity interactions with a variety of biological targets, has cemented its importance in modern drug discovery. This technical guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and structure-activity relationships of this versatile molecular framework. The detailed protocols and mechanistic insights offered herein are intended to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of N-carbamoylpiperidine derivatives in the quest for novel and effective medicines.

References

-

Combined structure–activity relationship (SAR) based on IC50 values and docking study. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Urea Formation. (n.d.). Polyurethanes science, technology, markets, and trends. Retrieved February 23, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules, 28(3), 1477. [Link]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15551-15572. [Link]

-

Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021, May 14). Polymers, 13(10), 1599. [Link]

-

The reaction between acyl chlorides and amines. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023, April 4). Mini-Reviews in Organic Chemistry, 21(3). [Link]

-

Pharmacokinetics of Marine-Derived Drugs. (2020, November 9). Marine Drugs, 18(11), 555. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters, 2(8), 607-612. [Link]

-

Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015, December 21). Molecular Crystals and Liquid Crystals, 623(1), 358-364. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). European Journal of Medicinal Chemistry, 118213. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). Molecules, 28(18), 6505. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 8). Journal of Medicinal Chemistry, 58(1), 79-114. [Link]

- Process for the preparation of carbamoyl chlorides derived from secondary amines. (1988, September 13). Google Patents.

-

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery. (2021, October 22). Encyclopedia. Retrieved February 23, 2026, from [Link]

-

A Review On Pharmacokinetic And Pharmacodynamic. (n.d.). Research Journal of Pharmaceutical Negatives. Retrieved February 23, 2026, from [Link]

-

Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (n.d.). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). Molecules, 29(9), 1930. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. (n.d.). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1). Heterocycles, 75(10), 2505. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules, 28(3), 1477. [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design. Retrieved February 23, 2026, from [Link]

-

Stereoselective synthesis of the N-carbamoyl chlorides from polar L-amino acid methyl ester hydrochlorides. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2014, October). Cancer Research, 74(19_Supplement), 2535. [Link]

-

Synthesis of carbamoyl chloride. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993, May 4). Defense Technical Information Center. Retrieved February 23, 2026, from [Link]

- Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan). (2004, June 24). Google Patents.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development, 9(2). [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). Molecules, 26(13), 3790. [Link]

-

Early drug discovery and the rise of pharmaceutical chemistry. (2011, April 28). Drug Testing and Analysis, 3(6), 337-344. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemcom.com [echemcom.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. rjpn.org [rjpn.org]

- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Functional Characterization and Stability Profiling of Piperidine-Urea Scaffolds

Introduction & Scope

In modern Fragment-Based Drug Discovery (FBDD), the validation of core scaffolds is a critical precursor to library expansion. Methyl 1-carbamoylpiperidine-4-carboxylate represents a quintessential "privileged structure"—combining a piperidine ring (ubiquitous in GPCR ligands) with a urea motif (hydrogen bond donor/acceptor) and a methyl ester (potential prodrug or synthetic handle).

However, the utility of this scaffold in cell-based assays is governed by two physiochemical realities often overlooked in early screening:

-

Esterase Susceptibility: The methyl ester at position 4 is a prime substrate for intracellular carboxylesterases (CES1/CES2), potentially converting the molecule to its free acid form (1-carbamoylpiperidine-4-carboxylic acid) rapidly upon cellular entry.

-

Solubility Profiles: While the urea group adds polarity, the lipophilic balance (LogP) determines if the molecule precipitates in aqueous media during high-concentration dosing.

This guide provides a rigorous experimental framework to validate this scaffold's stability, permeability, and baseline cytotoxicity before it is deployed as a building block for complex libraries.

Physiochemical Preparation & Stock Management

Compound Properties[1][2][3][4][5][6][7]

-

IUPAC Name: Methyl 1-carbamoylpiperidine-4-carboxylate

-

Molecular Weight: ~186.21 g/mol

-

Physical State: White to off-white solid

-

Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water.

Stock Solution Protocol (DMSO)

Objective: Create a stable 10 mM master stock free of micro-precipitates.

Critical Mechanism: The urea moiety can form intermolecular hydrogen bond networks, leading to "crashing out" upon freeze-thaw cycles. We utilize a Stepwise Solvation method to prevent this.

Protocol:

-

Weigh 1.86 mg of Methyl 1-carbamoylpiperidine-4-carboxylate into a sterile, amber glass vial (to minimize light degradation).

-

Add 500 µL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at ambient temperature (25°C) for 5 minutes. Note: Do not heat above 37°C to avoid ester transesterification.

-

Clarification: Centrifuge at 10,000 x g for 1 minute to pellet any undissolved particulates. Transfer supernatant to a fresh vial.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not refreeze more than once.

Visual Workflow: Stock to Assay Plate

The following diagram illustrates the dilution logic to ensure final DMSO concentration remains <0.5% in cell culture.

Figure 1: Stepwise dilution workflow to minimize osmotic shock and DMSO toxicity.

Stability & Metabolism: The Esterase Check

The Scientific "Gotcha": Many researchers assume the methyl ester remains intact during the 24-48 hour incubation of a cytotoxicity assay. However, HeLa and HepG2 cells express high levels of carboxylesterases. If your assay readout depends on the intact ester, you may generate false negatives.

Experiment: Media Stability vs. Cellular Metabolism

Method: LC-MS/MS Time-Course Analysis.

Protocol:

-

Preparation: Spike the compound to 10 µM in:

-

(A) Cell Culture Media (DMEM + 10% FBS) [Cell-free control].

-

(B) HeLa Cell Lysate (1 mg/mL protein).

-

-

Incubation: Incubate at 37°C.

-

Sampling: Remove 50 µL aliquots at T=0, 1h, 4h, and 24h.

-

Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and inject supernatant into LC-MS. Monitor for:

-

Parent Mass: 186.21 Da ([M+H]+ ~187.2)

-

Hydrolysis Product (Acid): 172.18 Da ([M+H]+ ~173.2)

-

Data Interpretation:

| Condition | T=0h (% Parent) | T=4h (% Parent) | T=24h (% Parent) | Interpretation |

| Media (Cell-Free) | 100% | >95% | >90% | Chemical stability is high; non-enzymatic hydrolysis is negligible. |

| Cell Lysate | 100% | <50% | <10% | High Risk: Rapid enzymatic cleavage. The bioactive species in your assay is likely the acid, not the ester. |

Pathway Visualization

Understanding the fate of the molecule is crucial for data analysis.

Figure 2: Intracellular hydrolysis pathway. The methyl ester facilitates entry (lipophilic), but the acid is the likely intracellular species.

Cytotoxicity Profiling (CellTiter-Glo)

Before using this molecule as a scaffold, we must establish a "Clean Window"—the concentration range where the scaffold itself induces no toxicity.

Assay Setup

-

Cell Line: HEK293 (Kidney - general toxicity) and HepG2 (Liver - metabolic toxicity).

-

Seeding Density: 5,000 cells/well in 96-well white-walled plates.

-

Incubation Time: 24 hours (compound exposure).

Detailed Protocol

-

Seeding: Plate cells in 90 µL of media. Incubate for 24h to allow attachment.

-

Dosing: Add 10 µL of 10x compound stocks (prepared in media/DMSO).

-

Dose Range: 8-point serial dilution from 100 µM down to 0.1 µM .

-

Controls:

-

Negative: 0.5% DMSO in media.

-

Positive: 10 µM Staurosporine (induces 100% cell death).

-

-

-

Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes. Incubate 10 minutes (dark). Read Luminescence.

Acceptance Criteria

For this molecule to be considered a "safe scaffold":

-

CC50 (Cytotoxic Concentration 50%): Should be >50 µM .

-

If CC50 is <10 µM, the scaffold is too toxic for general library development.

References

-

PubChem. (2025).[1][2] Methyl 1-carbamoylpiperidine-4-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability and Esterases).

-

Liss, K.H., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(10), 2956. Available at: [Link][3]

- Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions, 162(3), 195-211. (Mechanistic reference for intracellular hydrolysis).

Sources

Application Note: Advanced Handling and Coupling Protocols for Boronic Acid Intermediates in API Synthesis

Abstract

This guide addresses the critical challenges in utilizing aryl boronic acids as chemical intermediates for Active Pharmaceutical Ingredients (APIs). While Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, the transition from bench to GMP manufacturing is often hindered by two factors: the variable stoichiometry caused by boroxine-boronic acid equilibrium and the strict regulatory limits on residual palladium (ICH Q3D). This protocol provides a self-validating workflow to standardize starting material quality, optimize catalytic efficiency, and ensure compliance with elemental impurity limits.

Part 1: Strategic Framework & Regulatory Context

In API synthesis, the "intermediate" is the carrier of structural integrity. When using boronic acids, the primary risk to process robustness is the dehydration-hydration equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), altering the effective molecular weight and stoichiometry of the reaction.

Regulatory Anchor:

-

ICH Q7: Good Manufacturing Practice for APIs requires that intermediates be controlled to ensure the quality of the final drug substance.

-

ICH Q3D: Elemental Impurities guidelines set strict Permitted Daily Exposure (PDE) limits for catalysts. For oral drugs, Palladium (Class 2B) is typically limited to <10 ppm in the final API.

Part 2: Critical Quality Attributes (CQAs) – The Boroxine Equilibrium

Before initiating any coupling reaction, the state of the boronic acid intermediate must be characterized. Commercial "Boronic Acids" are often mixtures of the free acid (monomer) and the boroxine (trimer).

The Mechanism of Variability

-

Electron-Withdrawing Groups (EWGs): Accelerate hydrolysis (revert to acid quickly in presence of water).

-

Electron-Donating Groups (EDGs): Stabilize the boroxine form, leading to persistent stoichiometry errors if calculated solely as the monomer.

Protocol 1: Pre-Reaction Quality Control (qNMR)

Goal: Determine the exact molar content of Boron species to correct reaction stoichiometry.

Materials:

-

Deuterated Solvent: DMSO-d6 (preferred for solubility) or Acetone-d6.

-

Internal Standard: 1,3,5-Trimethoxybenzene (high purity).

Methodology:

-

Sample Prep: Dissolve ~10 mg of the boronic acid intermediate and ~5 mg of internal standard in 0.6 mL DMSO-d6.

-

Acquisition: Run a standard 1H NMR (minimum 400 MHz). Set relaxation delay (

) to -

Analysis:

-

Integrate the Internal Standard peak (set to known proton count).

-

Integrate the aromatic protons of the Boronic Acid.

-

Crucial Step: Look for distinct chemical shifts. Boroxine protons are often shifted downfield (deshielded) relative to the free acid.

-

-

Calculation:

Where

Self-Validating Checkpoint: If the calculated purity is >105% (calculated as monomer), the sample is predominantly boroxine. Action: Adjust reaction stoichiometry assuming the effective MW is that of the boroxine anhydride.

Part 3: Optimized Suzuki-Miyaura Coupling Protocol

This protocol uses a "High-Throughput" mindset adapted for batch synthesis, prioritizing catalyst stability and conversion.

Diagram 1: The Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle and the critical points where process control prevents failure (e.g., homocoupling or deactivation).

Caption: The Suzuki-Miyaura catalytic cycle highlighting the critical role of base activation and the risk of oxidative catalyst deactivation.

Protocol 2: Reaction Execution

Scale: 10 mmol (scalable to kg).

-

Solvent Degassing (Sparging):

-

Why: Dissolved oxygen oxidizes phosphine ligands, killing the catalyst (see Diagram 1).

-

Method: Sparge solvent (Dioxane/Water 4:1) with Nitrogen or Argon for 30 minutes before adding catalyst. Do not rely on vacuum/backfill cycles alone for large volumes.

-

-

Reagent Charging:

-

Add Aryl Halide (1.0 equiv).

-

Add Boronic Acid Intermediate (1.1 - 1.3 equiv, corrected via Protocol 1).

-

Add Base:

(3.0 equiv). Note: Phosphate is preferred over Carbonate for sterically hindered substrates due to better solubility in aqueous/organic mixtures.

-

-

Catalyst Addition:

-

Add

(1-3 mol%). -

Expert Tip: Use a pre-complexed catalyst rather than Pd(OAc)2 + Ligand to ensure consistent active species formation.

-

-

Reaction:

-

Heat to 80°C under positive inert pressure.

-

Checkpoint: Monitor via HPLC at 2 hours. If conversion <50%, add 0.5 equiv more base, not more catalyst.

-

Part 4: Downstream Processing (Palladium Scavenging)

Meeting ICH Q3D limits (<10 ppm Pd) is rarely achieved by crystallization alone. Active scavenging is required.

Diagram 2: The Self-Validating Scavenging Workflow

This workflow integrates decision gates to ensure regulatory compliance.

Caption: Integrated scavenging workflow with ICP-MS decision gate ensuring ICH Q3D compliance.

Protocol 3: Thiol-Silica Scavenging

Material: SiliaMetS® Thiol or QuadraPure® TU.

-

Preparation: After the coupling reaction, filter the crude mixture through Celite to remove "palladium black" (bulk metal).

-

Loading: Add the functionalized silica scavenger (typically 10-20 wt% relative to the crude mass) to the organic solution.

-

Incubation: Slurry at 50°C for 4 hours.

-

Causality: Heat improves the kinetics of Pd binding to the thiol ligands inside the silica pores.

-

-

Filtration: Filter off the silica scavenger.

-

Validation: Analyze a defined aliquot via ICP-MS.

-

Target: <10 ppm.[1]

-

Fail State: If >10 ppm, repeat step 2 with fresh scavenger or switch to a different ligand type (e.g., DMT - Dimercaptotriazine).

-

Data Summary: Scavenger Efficiency

| Scavenger Type | Functional Group | Best For | Typical Pd Reduction |

| Thiol (SH) | Propylthiol | Pd(II) & Pd(0) | 1000 ppm |

| Thiourea | Thiourea | Highly soluble Pd | 1000 ppm |

| DMT | Dimercaptotriazine | Stubborn Pd species | 1000 ppm |

| Celite | Diatomaceous Earth | Bulk Pd Black only | Ineffective for soluble Pd |

References

-

International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[2][3] (2022).[2][3] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.[4][5] (2016).[6] Available at: [Link]

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995). (Foundational Mechanism).[3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (2014).[2][7] (Boroxine Equilibrium Analysis).[8]

-

Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346, 889-900. (2004).[7] (Scavenging Protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. regulations.gov [regulations.gov]

- 4. GMP Regulations and Compliance for API and Excipients [complianceonline.com]

- 5. govinfo.gov [govinfo.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling to Methyl 1-carbamoylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the critical amide coupling reaction with Methyl 1-carbamoylpiperidine-4-carboxylate. As a key intermediate in many pharmaceutical syntheses, successful and high-yielding coupling is paramount. This resource addresses common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling reaction, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to form the desired amide product in sufficient quantities. This can stem from several factors related to reagent choice, reaction setup, and substrate stability.

Possible Causes & Recommended Solutions:

-

Inefficient Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid.[1][2] If this step is inefficient, the subsequent nucleophilic attack by the amine will be slow or non-existent.

-

Solution 1: Re-evaluate Your Coupling Reagent. While standard carbodiimides like EDC are widely used, they can sometimes be insufficient for less reactive or sterically hindered substrates.[3] Consider using more potent uronium-based reagents like HATU or HBTU, which are known for their high coupling efficiency and ability to suppress side reactions.[3][4][5]

-

Solution 2: Optimize Reagent Stoichiometry. Ensure you are using an appropriate excess of the coupling reagent and any additives. For difficult couplings, increasing the equivalents of the coupling reagent and base can drive the reaction to completion.

-

Solution 3: Pre-activation. For uronium-based reagents like HATU, pre-activating the carboxylic acid is a crucial step.[4] This involves stirring the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) together for a period before adding the amine. This allows for the formation of the highly reactive OAt-active ester, maximizing the chances of successful coupling.[4]

-

-

Poor Nucleophilicity of the Amine: The amine partner in the reaction must be sufficiently nucleophilic to attack the activated carboxylic acid.

-

Solution: Ensure the Amine is Deprotonated. The free-base form of the amine is the active nucleophile. Ensure you are using an adequate amount of a suitable base to deprotonate the amine salt. Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are often preferred to minimize side reactions.[1][6]

-

-

Steric Hindrance: Either the carboxylic acid or the amine partner may be sterically bulky, hindering the approach of the two reactants.[7]

-

Solution 1: Consider Alternative Coupling Reagents. For sterically demanding couplings, specialized reagents or protocols may be necessary. For instance, the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[8][9]

-

Solution 2: Increase Reaction Time and/or Temperature. Allowing the reaction to proceed for a longer duration or gently heating the reaction mixture can sometimes overcome the kinetic barrier imposed by steric hindrance. However, be cautious, as excessive heat can lead to reagent degradation and side product formation.[6] Monitor the reaction progress by TLC or LC-MS to find the optimal balance.[4]

-

-

Moisture Contamination: Coupling reagents, particularly uronium salts like HATU, are sensitive to moisture.[6] Water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and a decrease in yield.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of side products can complicate purification and reduce the overall yield of the desired amide.

Common Side Reactions & Mitigation Strategies:

-

N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, a common side reaction is the O-to-N acyl migration in the activated intermediate, forming a stable N-acylurea that is unreactive towards the amine.[1]

-

Solution: Use Additives. The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

-

-

Racemization: If the carboxylic acid partner is chiral, there is a risk of racemization at the alpha-carbon during activation.[1][10]

-

Guanidinylation of the Amine (with Uronium Reagents): Uronium reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[11]

-

Solution: Correct Order of Addition. To avoid this side reaction, it is critical to pre-activate the carboxylic acid with the uronium reagent and base before adding the amine.[6][12] This ensures that the highly reactive activated ester is formed first, ready to react with the amine as soon as it is introduced.

-

-

Diketopiperazine Formation: This intramolecular cyclization can occur, particularly in peptide couplings at the dipeptide stage.[11]

-

Solution: While less common in the context of coupling to Methyl 1-carbamoylpiperidine-4-carboxylate, if you are working with a dipeptide carboxylic acid, be aware of this potential side reaction. Using specialized resins or protocols may be necessary to minimize it.[11]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my reaction with Methyl 1-carbamoylpiperidine-4-carboxylate?

The optimal coupling reagent depends on the specific carboxylic acid you are using and your experimental constraints.[3]

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available. | Can lead to N-acylurea formation and racemization; often require additives.[1][3] |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency, fast reaction times, low racemization.[3][4][5] | More expensive, moisture-sensitive.[6] |

| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization risk.[3] | Can be more expensive and require specific handling. |

For a balance of efficiency and minimized side reactions, HATU is often a preferred choice for many applications.[5]

Q2: What is the ideal solvent for this coupling reaction?

Polar aprotic solvents are generally the best choice for amide coupling reactions as they effectively dissolve the reactants and intermediates.

-

N,N-Dimethylformamide (DMF): The most common choice due to its excellent solvating properties for a wide range of substrates.[4]

-

Dichloromethane (DCM): A good option, particularly for reactions that are sensitive to higher boiling point solvents.

-

N-Methyl-2-pyrrolidone (NMP): Can be beneficial for improving the solvation of aggregating or poorly soluble reactants.[13]

The choice of solvent often comes down to the solubility of your specific starting materials.[12]

Q3: How do I properly perform a HATU coupling reaction?

The order of addition is critical for a successful HATU-mediated coupling.[6]

Step-by-Step Protocol for HATU Coupling:

-

Under an inert atmosphere, dissolve the carboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF).

-

Add HATU (typically 1.1-1.5 equivalents) to the carboxylic acid solution.

-

Add a non-nucleophilic base, such as DIPEA (typically 2-3 equivalents).

-

Allow the mixture to pre-activate by stirring at room temperature for 10-15 minutes.[6] During this time, the solution may change color, indicating the formation of the active ester.

-

Add the Methyl 1-carbamoylpiperidine-4-carboxylate (or your amine) to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.[4][14] Reactions are often complete within 1-4 hours at room temperature.

-

Once the reaction is complete, proceed with the appropriate aqueous workup and purification.

Q4: How can I monitor the progress of my coupling reaction?

Regularly monitoring the reaction is key to determining the optimal reaction time and identifying any potential issues.

-

Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your product and identify any major side products.[4]

-

Kaiser Test (for solid-phase synthesis): A colorimetric test used to detect the presence of free primary amines. A negative test indicates that the coupling is complete.[15]

Q5: What is the best way to purify the final product?

The purification strategy will depend on the properties of your product and the nature of the impurities.

-

Aqueous Workup: An initial workup is typically required to remove the bulk of the water-soluble byproducts, such as the urea from carbodiimide reagents or tetramethylurea from uronium reagents. This often involves washing the organic layer with dilute acid, base, and brine.

-

Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the crude product and separating it from unreacted starting materials and non-polar impurities.[16][17]

-

Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity, especially on a larger scale.[17]

-

Preparative HPLC: For achieving the highest purity, particularly for final drug candidates, preparative HPLC is the method of choice.[17]

Section 3: Visual Guides

HATU-Mediated Amide Coupling Workflow

Caption: Workflow for a successful HATU-mediated amide coupling reaction.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to diagnose and resolve low product yield.

References

- Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.

- BenchChem. (2025). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.

- Slideshare. (n.d.). Side reaction in peptide synthesis.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.

- BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules.

- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Optimizing Peptide Coupling. (n.d.). Key Techniques.

- Reddit. (2024, December 16). HATU coupling - what's the best order?

- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.

- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21).

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.

- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Sources

- 1. bachem.com [bachem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. jpt.com [jpt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. survivaltechnologies.in [survivaltechnologies.in]

- 7. chimia.ch [chimia.ch]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. Side reaction in peptide synthesis | PPTX [slideshare.net]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 15. peptide.com [peptide.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Poor Solubility of Methyl 1-carbamoylpiperidine-4-carboxylate Analogs

Welcome to the technical support center for Methyl 1-carbamoylpiperidine-4-carboxylate analogs. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds. As modern drug candidates become more complex and lipophilic, poor solubility has emerged as a primary obstacle to successful development.[1][2] This document provides a structured, in-depth approach to diagnosing and overcoming these issues, grounded in fundamental physicochemical principles and field-proven laboratory techniques.

Section 1: Understanding the Root Causes of Poor Solubility

Before troubleshooting, it's crucial to understand the molecular characteristics of your specific analog that may be contributing to its low solubility. The Methyl 1-carbamoylpiperidine-4-carboxylate scaffold contains several functional groups that can either aid or hinder dissolution depending on the surrounding chemical environment and the nature of analog modifications.

Q1: What are the key structural features of my analog that dictate its solubility?

A1: The solubility of your analog is a multifactorial property governed by a balance of intermolecular forces between the solute molecules and between the solute and the solvent.[3] For this specific scaffold, consider these three primary factors:

-

Lipophilicity (LogP/LogD): The piperidine ring and any non-polar substituents added during analog synthesis contribute to the molecule's hydrophobicity. Modern drug candidates are often more lipophilic to achieve target specificity, but this frequently reduces aqueous solubility.[1] The higher the LogP value, the more the molecule prefers a non-polar environment over water.

-

Crystal Lattice Energy: Poor solubility is often the result of a highly stable, ordered crystalline structure. For a molecule to dissolve, the energy required to break apart this crystal lattice must be overcome by the energy released from its interactions with the solvent. Strong intermolecular forces in the solid state, such as hydrogen bonds or pi-stacking, lead to high lattice energy and, consequently, low solubility.[4]

-

Ionization State (pKa): The piperidine nitrogen is basic and can be protonated. The carboxylic acid ester is generally stable, but the carbamoyl group can have complex interactions. The overall solubility of your analog in aqueous media will be highly dependent on the pH of the solution relative to the pKa of the piperidine nitrogen.[5][6]

Q2: How do the piperidine and carbamoyl functional groups specifically influence solubility?

A2: The core scaffold has distinct features that you can leverage:

-

Piperidine Moiety: Piperidine itself is miscible with water.[7] This is due to the nitrogen atom's ability to act as a hydrogen bond acceptor. More importantly, as a weak base, its protonation state is pH-dependent. At a pH below its pKa, the nitrogen will be protonated, forming a positively charged species that is significantly more soluble in aqueous media. This is often the most critical handle for improving the solubility of these analogs.

-

Carbamoyl Group: The N-H and C=O moieties of the carbamoyl group are excellent hydrogen bond donors and acceptors. This can enhance interactions with polar solvents. However, these same groups can also form strong intermolecular hydrogen bonds with other analog molecules, contributing to high crystal lattice energy and reducing solubility.[8]

Section 2: A Systematic Guide to Troubleshooting Solubility Issues

When encountering a solubility problem, a systematic approach is more effective than random screening. This section provides a logical workflow and addresses common experimental roadblocks.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting poor solubility.

Issue 1: My compound is insoluble in my desired aqueous buffer.

-

Cause 1: The pH of the buffer is incorrect.

-

Explanation: For these analogs, the piperidine nitrogen is likely basic. If the buffer pH is near or above the pKa of this group, the molecule will be in its neutral, less soluble form. The solubility of weak bases increases as the pH decreases.[9]

-

Solution: Adjust the pH of your buffer to be at least 1-2 units below the compound's pKa. This ensures the formation of the more soluble protonated salt form.[5] If you have not determined the pKa, a good starting point for screening is to test buffers at pH 4.0, 5.5, and 7.4.

-

-

Cause 2: The compound's crystal lattice energy is too high.

-

Explanation: The energy gain from solvation does not overcome the energy required to break the crystal lattice. This is common for highly crystalline, planar molecules with strong intermolecular interactions.

-

Solution: Use a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, which can help dissolve lipophilic compounds.[10][11] Start by preparing a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid artifacts in biological assays.

-

Issue 2: My compound precipitates when diluting a DMSO stock into aqueous media.

-

Cause: Rapid solvent polarity shift.

-

Explanation: This is a classic problem for "brick dust" compounds. While highly soluble in pure DMSO, the compound immediately crashes out when introduced to a predominantly aqueous environment. This points to a kinetic solubility issue.

-

Solution 1 (Formulation): Include a small percentage of a co-solvent or a non-ionic surfactant (e.g., Tween® 80) in the final aqueous buffer. This can help stabilize the compound and prevent immediate precipitation.

-

Solution 2 (Procedural): Instead of a single large dilution step, perform a serial dilution. For example, dilute the DMSO stock into a 50:50 DMSO:buffer solution first, then further dilute this intermediate solution into the final buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

-

Issue 3: Solubility results are inconsistent between different batches of the same analog.

-

Cause: Polymorphism.

-

Explanation: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[12] Batch-to-batch variations in the final crystallization or purification step can lead to different solid forms.

-

Solution: Characterize the solid form of each batch using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).[13] This will confirm if you are working with a consistent solid form. If polymorphism is confirmed, you must develop a process that consistently produces the same, most desirable form.

-

Section 3: Essential Experimental Protocols

Accurate and reproducible data is the foundation of good science. Follow these standardized protocols to assess and improve the solubility of your analogs.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Measurement

This method determines the equilibrium solubility, which is the true maximum concentration of a compound that can be dissolved in a solvent.[14]

-

Preparation: Add an excess amount of the solid compound to a known volume of your test solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. "Excess" means enough solid should remain visible after the experiment is complete.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. It is crucial to filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15][16]

-

Reporting: Report the solubility in units of µg/mL or µM.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent system for your compound.

-

Select Co-solvents: Choose a small panel of pharmaceutically acceptable co-solvents. See the table below for suggestions.

-

Prepare Solvent Systems: Create a series of solvent blends, for example: 95:5, 90:10, and 80:20 mixtures of aqueous buffer to co-solvent (v/v).

-

Determine Solubility: Using the Shake-Flask protocol described above, determine the thermodynamic solubility of your analog in each of the prepared solvent systems.

-

Analyze and Select: Plot solubility versus the percentage of co-solvent. The most effective co-solvent will show the largest increase in solubility at the lowest concentration. Be mindful of the co-solvent's potential toxicity or interference in downstream assays.[11]

Section 4: Data Summary & Advanced Strategies

Table 1: Common Co-solvents for Solubility Enhancement

| Co-solvent | Polarity Index | Key Characteristics | Common Use Case |

| Ethanol | 5.2 | Volatile, common solvent for many organic molecules. | General purpose, often used in early-stage screening. |

| DMSO | 7.2 | Powerful, aprotic solvent; can dissolve very poorly soluble compounds. | Excellent for creating high-concentration stock solutions.[11] |

| PEG 400 | - | Non-volatile, low toxicity polymer. | Often used in oral and parenteral formulations.[17] |

| Propylene Glycol | 6.8 | Viscous, low toxicity. | Used in a wide range of pharmaceutical formulations.[11] |

Q&A: Advanced Solubility Enhancement

Q: My compound's solubility is still too low even with pH optimization and co-solvents. What are my next options?

A: When basic methods are insufficient, you must move to more advanced formulation strategies that alter the solid-state properties of the drug or use sophisticated delivery vehicles.[18][19]

-

Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques.[1] The crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[4] The resulting amorphous form has a higher energy state and lacks a crystal lattice, leading to dramatically increased apparent solubility and dissolution rates.[19][20] This is often achieved via spray drying or hot-melt extrusion.

-